molecular formula C24H27N3O2 B12783949 5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidyl)ethyl)-6H-pyrrolo(3,2-f)-1,2-benzisoxazole-6-one, C-11 CAS No. 303728-79-2

5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidyl)ethyl)-6H-pyrrolo(3,2-f)-1,2-benzisoxazole-6-one, C-11

Cat. No.: B12783949
CAS No.: 303728-79-2
M. Wt: 388.5 g/mol
InChI Key: GBRYDMXCJVBJHH-BJUDXGSMSA-N
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Description

5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidyl)ethyl)-6H-pyrrolo(3,2-f)-1,2-benzisoxazole-6-one, also known as C-11, is a complex organic compound. This compound is characterized by its unique structure, which includes a pyrrolo-benzisoxazole core, a piperidyl group, and a phenylmethyl substituent. Compounds with such structures are often studied for their potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidyl)ethyl)-6H-pyrrolo(3,2-f)-1,2-benzisoxazole-6-one typically involves multi-step organic synthesis. The process may include:

    Formation of the Pyrrolo-Benzisoxazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Phenylmethyl Group: This can be done through Friedel-Crafts alkylation or similar reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidyl or phenylmethyl groups.

    Reduction: Reduction reactions can occur, especially at the carbonyl group in the benzisoxazole ring.

    Substitution: Various substitution reactions can take place, such as nucleophilic or electrophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds like 5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidyl)ethyl)-6H-pyrrolo(3,2-f)-1,2-benzisoxazole-6-one are studied for their potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Pharmacologically, this compound may be investigated for its potential therapeutic effects. Its structure suggests it could interact with various receptors or enzymes in the body.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidyl)ethyl)-6H-pyrrolo(3,2-f)-1,2-benzisoxazole-6-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may bind to specific receptors, altering their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction Modulation: The compound could modulate signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidyl)ethyl)-6H-pyrrolo(3,2-f)-1,2-benzisoxazole-6-one: Similar in structure but may have different substituents.

    Pyrrolo-Benzisoxazole Derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

The uniqueness of 5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidyl)ethyl)-6H-pyrrolo(3,2-f)-1,2-benzisoxazole-6-one lies in its specific combination of functional groups and its potential pharmacological properties. This makes it a compound of interest for further research and development.

Properties

CAS No.

303728-79-2

Molecular Formula

C24H27N3O2

Molecular Weight

388.5 g/mol

IUPAC Name

3-[2-(1-benzylpiperidin-4-yl)ethyl]-7-(111C)methyl-5H-pyrrolo[3,2-f][1,2]benzoxazol-6-one

InChI

InChI=1S/C24H27N3O2/c1-26-22-15-23-20(13-19(22)14-24(26)28)21(25-29-23)8-7-17-9-11-27(12-10-17)16-18-5-3-2-4-6-18/h2-6,13,15,17H,7-12,14,16H2,1H3/i1-1

InChI Key

GBRYDMXCJVBJHH-BJUDXGSMSA-N

Isomeric SMILES

[11CH3]N1C(=O)CC2=CC3=C(C=C21)ON=C3CCC4CCN(CC4)CC5=CC=CC=C5

Canonical SMILES

CN1C(=O)CC2=CC3=C(C=C21)ON=C3CCC4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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